4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride
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Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride typically involves the cyclization of benzophenone hydrazide followed by the nucleophilic alkylation of the heterocyclic scaffold . Common reagents used in the synthesis include sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, and trifluoromethanesulfonic anhydride . The reaction conditions often involve stirring the reaction mixture at low temperatures (0-5°C) and monitoring the progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclodehydration reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for industrial applications, ensuring consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, aromatic acids, aromatic aldehydes, and carbon disulfide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include acylated derivatives and cyclized heterocyclic compounds .
Scientific Research Applications
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents, anticonvulsants, and anti-inflammatory drugs.
Material Science: It is utilized in the development of conducting systems, laser dyes, scintillators, optical brighteners, and organic light-emitting diodes.
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may target enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions can inhibit cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Known for its antiviral and antibacterial properties.
1,2,5-Oxadiazole:
Uniqueness
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable heterocyclic structures and its broad range of applications make it a valuable compound in various scientific fields .
Properties
CAS No. |
63076-15-3 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClN2O2/c16-13(19)10-6-8-12(9-7-10)15-18-17-14(20-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
MGTCKVQJDCWDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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